2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
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Description
2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a useful research compound. Its molecular formula is C28H56O8 and its molecular weight is 520.74. The purity is usually 95%.
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Mechanism of Action
Triton X-100R.7, also known as 2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a non-ionic surfactant with a wide range of applications in biochemical and cellular biology research .
Target of Action
The primary targets of Triton X-100R.7 are cell membranes and membrane-bound proteins . It interacts with the lipid bilayer of cell membranes and solubilizes membrane proteins, making them accessible for further biochemical analysis .
Mode of Action
Triton X-100R.7 interacts with its targets through a process called solubilization . It inserts into the lipid bilayer of the cell membrane, disrupting the membrane structure and creating pores . This allows ions to freely pass through the membrane, leading to changes in the cell’s internal environment .
Biochemical Pathways
The disruption of the cell membrane by Triton X-100R.7 affects various biochemical pathways. It inhibits light-induced conformational changes, light-dependent hydrogen ion transport, and photophosphorylation in chloroplasts . This suggests that Triton X-100R.7 can significantly impact energy production and other biochemical processes within the cell .
Result of Action
The action of Triton X-100R.7 results in the solubilization of membrane proteins and the disruption of cell membranes . This leads to changes in cell volume and the inhibition of certain biochemical processes, such as photophosphorylation . These effects can be used to extract proteins or organelles from cells for further analysis .
Action Environment
The action of Triton X-100R.7 can be influenced by environmental factors. For example, the presence of osmotically active materials can affect the extent of cell swelling induced by Triton X-100R.7 . Furthermore, regulatory and environmental concerns have led to restrictions on the use of Triton X-100R.7 in certain regions .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O8/c1-27(2,3)24-28(4,5)25-6-8-26(9-7-25)36-23-22-35-21-20-34-19-18-33-17-16-32-15-14-31-13-12-30-11-10-29/h25-26,29H,6-24H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJNBKDKLMCALZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018415 |
Source
|
Record name | Triton X-100R.7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.